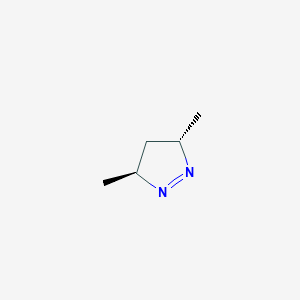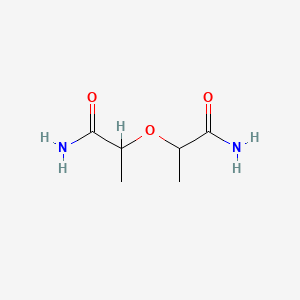
2,2'-Oxydipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxydipropanamide is an organic compound with the molecular formula C6H12N2O3 It is a derivative of propanamide, characterized by the presence of an ether linkage between two propanamide units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxydipropanamide typically involves the condensation reaction between n-propanal and formaldehyde in the presence of a catalyst . The reaction is carried out in a continuous pipeline reactor to ensure efficient mixing and reaction completion.
Industrial Production Methods: Industrial production of 2,2’-Oxydipropanamide follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Oxydipropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide groups into corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2’-Oxydipropanamide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Oxydipropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO.
N,N-Dimethylpropanamide: A derivative with two methyl groups attached to the nitrogen atom.
2,2’-Oxydiacetamide: Similar to 2,2’-Oxydipropanamide but with acetamide units instead of propanamide.
Uniqueness: 2,2’-Oxydipropanamide stands out due to its ether linkage between two propanamide units, which imparts unique chemical and physical properties. This structural feature makes it a valuable compound for various applications, distinguishing it from other similar amides.
Properties
CAS No. |
5460-66-2 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1-amino-1-oxopropan-2-yl)oxypropanamide |
InChI |
InChI=1S/C6H12N2O3/c1-3(5(7)9)11-4(2)6(8)10/h3-4H,1-2H3,(H2,7,9)(H2,8,10) |
InChI Key |
KJEBMDAJDLDHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
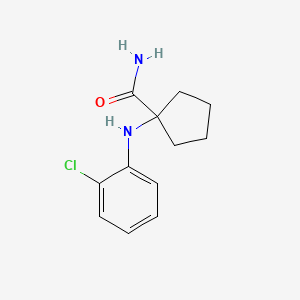
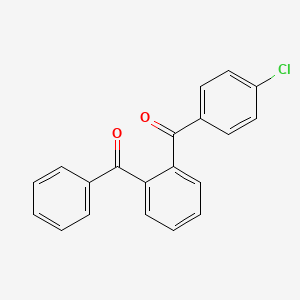
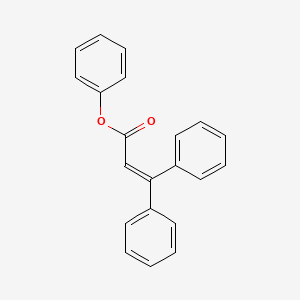
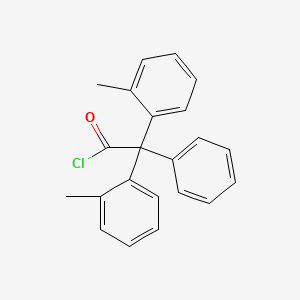
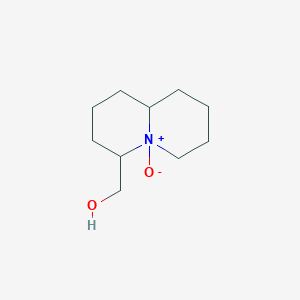

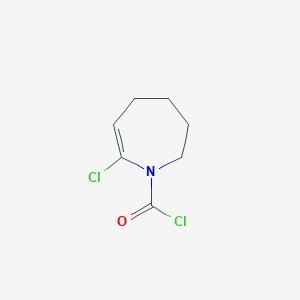
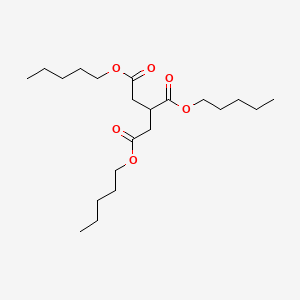
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)

![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)
